molecular formula C17H17NO3S B11151381 methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate

methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate

Cat. No.: B11151381
M. Wt: 315.4 g/mol
InChI Key: NMXLRWVPPCUXIB-UHFFFAOYSA-N
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Description

Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate is a complex organic compound that belongs to the class of naphthothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate typically involves multi-step organic reactions. One common method includes the cyclization of naphthol derivatives with thiophene compounds under specific conditions. For instance, the annulation of naphthols with various reagents, cycloaddition reactions, and Friedel-Crafts reactions are often employed .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled reaction environments, and purification techniques such as column chromatography are essential to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate stands out due to its unique structural features, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

methyl 3-(4,5-dihydrobenzo[g][1]benzothiole-2-carbonylamino)propanoate

InChI

InChI=1S/C17H17NO3S/c1-21-15(19)8-9-18-17(20)14-10-12-7-6-11-4-2-3-5-13(11)16(12)22-14/h2-5,10H,6-9H2,1H3,(H,18,20)

InChI Key

NMXLRWVPPCUXIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2

Origin of Product

United States

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